2-Fluoro-3-methylbenzoic acid
Overview
Description
2-Fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a methyl group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination and subsequent oxidation to yield this compound .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. The use of advanced catalytic systems and continuous flow reactors can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Oxidation: Compounds with additional carboxylic acid groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
2-Fluoro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .
Comparison with Similar Compounds
- 3-Fluoro-2-methylbenzoic acid
- 2-Fluoro-4-methylbenzoic acid
- 2-Fluoro-5-methylbenzoic acid
Comparison: 2-Fluoro-3-methylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can influence its reactivity and interactions compared to other isomers. For instance, the position of the substituents can affect the compound’s electronic properties, steric hindrance, and overall stability .
Biological Activity
2-Fluoro-3-methylbenzoic acid (2-F-3-MBA), with the chemical formula C₈H₇FO₂, is an aromatic carboxylic acid characterized by a fluorine atom and a methyl group on the benzene ring. It has a molecular weight of approximately 154.14 g/mol and appears as a white crystalline solid with a melting point of 158 °C to 160 °C . This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.
Antimicrobial Properties
Research indicates that 2-F-3-MBA and its derivatives exhibit antimicrobial properties . Studies have reported minimum inhibitory concentrations (MIC) that demonstrate effectiveness against various pathogens, suggesting potential applications in treating infections. For instance, derivatives of 2-F-3-MBA have been synthesized and tested, showing promising results against bacteria such as Staphylococcus aureus and Escherichia coli.
Interaction with Biological Targets
2-F-3-MBA is being explored for its role in drug discovery, particularly as a building block for developing inhibitors targeting specific biological pathways. Notably, it has been identified as a potential scaffold for inhibitors of the sodium-glucose transporter 2 (SGLT2), which is significant in diabetes management. The compound's unique structure allows it to interact with various enzymes and receptors, providing insights into its pharmacological potential.
Structure-Activity Relationship (SAR)
The biological activity of 2-F-3-MBA can be influenced by modifications to its structure. For example, variations in the halogen substitution on the benzene ring can significantly alter its reactivity and biological activity. A comparative analysis of structurally similar compounds reveals how these modifications impact their pharmacological profiles:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | Intermediate for SGLT2 inhibitors |
4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | Different substitution pattern affects reactivity |
2-Chloro-3-methylbenzoic acid | C₈H₇ClO₂ | Chlorine substitution alters biological activity |
2-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | Bromine effects on solubility and reactivity |
This table illustrates how variations in halogen substitution can influence chemical behavior, biological activity, and potential applications.
Study on Antimicrobial Efficacy
In a study conducted by researchers at the University of Manchester, derivatives of 2-F-3-MBA were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics against specific bacterial strains. This highlights the potential of these compounds as alternatives or adjuncts to existing antimicrobial therapies.
SGLT2 Inhibitor Development
Another significant study focused on the development of SGLT2 inhibitors using 2-F-3-MBA as a core structure. The research demonstrated that modifications to the compound led to enhanced selectivity and potency against SGLT2 compared to existing drugs. The findings suggest that further exploration of this compound could lead to novel therapeutic agents for managing diabetes .
Properties
IUPAC Name |
2-fluoro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNAETGARNTCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372026 | |
Record name | 2-Fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315-31-1 | |
Record name | 2-Fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-methylbenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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